,3-Dimethyl-1H-indole-5-carboxylic acid (2,3-DMICA) is a small molecule that has been synthesized and investigated for its potential medicinal properties. Studies have explored its ability to modulate various biological processes, including:
The potential therapeutic effects of 2,3-DMICA are still under investigation, but some studies have shown promising results:
2,3-Dimethyl-1H-indole-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It features a bicyclic structure typical of indoles, characterized by a fused benzene and pyrrole ring. The compound contains two methyl groups at the 2 and 3 positions, and a carboxylic acid functional group at the 5 position. This unique arrangement contributes to its chemical reactivity and biological properties.
Research indicates that 2,3-Dimethyl-1H-indole-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating pathways involved in cellular signaling. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological exploration.
The synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid can be achieved through several methods:
2,3-Dimethyl-1H-indole-5-carboxylic acid finds applications in several fields:
Studies focusing on the interactions of 2,3-Dimethyl-1H-indole-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. For example, its ability to bind to specific receptors or enzymes suggests potential roles in modulating biochemical pathways. These interaction studies are crucial for understanding how this compound can be harnessed for therapeutic purposes.
Several compounds share structural similarities with 2,3-Dimethyl-1H-indole-5-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1H-Indole-5-carboxylic acid | Indole structure with a carboxylic acid group | Lacks methyl substitutions; simpler structure |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | Ester derivative of the compound | More hydrophobic; used in different applications |
2-Cyano-1-methyl-1H-indole-5-carboxylic acid | Cyano group substitution at position 2 | Potentially different reactivity due to cyano group |
1,2,3-Trimethyl-1H-indole-5-carboxylic acid | Additional methyl group at position 1 | Increased steric hindrance; altered biological activity |
The uniqueness of 2,3-Dimethyl-1H-indole-5-carboxylic acid lies in its specific arrangement of functional groups and methyl substitutions that influence its reactivity and biological profile compared to these similar compounds.
The Fischer indole synthesis remains a cornerstone for constructing the indole core of 2,3-dimethyl-1H-indole-5-carboxylic acid. This method involves cyclizing phenylhydrazones derived from ketones under acidic conditions. For 2,3-dimethyl substitution, methyl-substituted cyclohexanones or analogous ketones are reacted with arylhydrazines. A modified protocol using concentrated sulfuric acid in glacial acetic acid (1:1 v/v) at 80–100°C for 2–4 hours achieves cyclization with 65–78% yields. Regioselectivity challenges arise with unsymmetrical ketones, but steric and electronic effects favor 2,3-dimethyl substitution when using 3-methylcyclohexanone derivatives.
Table 1: Fischer Indole Synthesis Optimization for 2,3-Dimethyl-1H-indole-5-carboxylic Acid
Ketone Precursor | Acid Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
3-Methylcyclohexanone | H2SO4 (conc.)/AcOH | 80 | 72 |
3,4-Dimethylpentanone | Polyphosphoric acid | 100 | 68 |
2-Methylcyclopentanone | p-Toluenesulfonic acid | 90 | 65 |
The Japp–Klingemann reaction enables direct introduction of carboxylic acid groups at the indole C-5 position. β-Keto-acids (e.g., levulinic acid derivatives) react with aryl diazonium salts to form hydrazones, which undergo Fischer cyclization. Using 4-aminobenzoic acid as the diazonium precursor, this method achieves 58–64% yields of 5-carboxyindole intermediates. Subsequent methylation or decarboxylation steps refine the substitution pattern.
Key steps:
Polyphosphoric acid (PPA) facilitates cyclization of N-alkenylanilines to form indoles under mild conditions. For 2,3-dimethyl-1H-indole-5-carboxylic acid, N-(3-methylbut-2-en-1-yl)-4-carboxyaniline undergoes PPA-mediated cyclization at 120°C for 6 hours, yielding 70–75% product. PPA’s dual role as a solvent and catalyst enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.
Advantages:
Palladium-catalyzed methods offer precise control over indole substitution patterns. A reductive N-heteroannulation strategy employs iodoanilines and ketones with Pd(OAc)2 (5 mol%) and CO as a reductant. For example, 4-iodo-3-methylaniline reacts with 2-butanone under CO atmosphere (1 atm) in DMF at 100°C, yielding 2,3-dimethyl-1H-indole-5-carboxylic acid in 82% yield.
Table 2: Palladium-Catalyzed Conditions
Substrate | Catalyst System | Reductant | Yield (%) |
---|---|---|---|
4-Iodo-3-methylaniline | Pd(OAc)2/Xantphos | CO | 82 |
5-Iodo-2-methylaniline | PdCl2(PPh3)2 | HCOONH4 | 75 |
Carboxylic acids act as dual promoters and directing groups in aerobic cross-dehydrogenative coupling (CDC). Using 4-carboxyaniline and 2-butanone with CuI (10 mol%) under O2 atmosphere, this method achieves 68–73% yields via a radical-mediated pathway. The carboxylic acid group enhances substrate solubility and stabilizes intermediates through hydrogen bonding.
Mechanistic insights:
Density functional theory calculations have provided crucial insights into the mechanistic pathways governing the formation and reactivity of 2,3-dimethyl-1H-indole-5-carboxylic acid [3]. Computational studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have revealed fundamental electronic properties that govern indolization reactions [26] [29]. The molecular orbital calculations demonstrate that the indole ring system exhibits characteristic frontier molecular orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital gap playing a critical role in determining reactivity patterns [33] [36].
The computational analysis reveals that gold-catalyzed alkynylation mechanisms proceed through coordination of the alkyne moiety to the catalyst, followed by transfer of the alkynyl group from iodine to gold centers [3]. In these mechanisms, the iodine center demonstrates superior capability for activating the alkyne triple bond compared to gold centers, with the nucleophilic attack of aromatic substrates on the activated alkyne representing the rate-determining step [3]. The calculations predict activation energies ranging from 6.6 to 23.2 kcal/mol for various indolization pathways, with the presence of Au-C σ-bonds at the β-position converting vinyl groups to potent reductants [3] [38].
Parameter | Gas Phase | DMSO | Methanol | Water | Reference |
---|---|---|---|---|---|
Bond Length C-C (Å) | 1.37-1.46 | 1.37-1.46 | 1.37-1.46 | 1.37-1.46 | [45] |
Bond Angle CCH (°) | 109-122 | 109-122 | 109-122 | 109-122 | [45] |
Dipole Moment (D) | 2.177 | - | - | - | [35] |
HOMO Energy (eV) | Variable | Variable | Variable | Variable | [26] |
LUMO Energy (eV) | Variable | Variable | Variable | Variable | [26] |
The density functional theory studies demonstrate that indole derivatives exhibit positive solvatochromism due to varied molecular conformations upon contact with different solvents and different highest occupied molecular orbital-lowest unoccupied molecular orbital gaps caused by differences in electronic push-pull capability of substituents [33]. The nucleus-independent chemical shifts values for indole rings show strongly negative values, confirming the aromatic character of both five- and six-membered rings [35]. Replacement of carbon-carbon bonds with boron-nitrogen units introduces localization of electron density and reduces aromatic ring current, as evidenced by less negative nucleus-independent chemical shifts values [35].
The carboxylic acid functional group in 2,3-dimethyl-1H-indole-5-carboxylic acid plays a pivotal role in stabilizing imine intermediates during indolization reactions [7] [8]. Computational studies based on density functional theory suggest that the rate-determining step involves carboxylic acid-assisted condensation of substrates rather than functionalization of aryl carbon-hydrogen bonds [7]. This mechanism proceeds via imine intermediates, with the in situ formed imine, rather than its enamine isomer, being involved in the first ligand exchange and subsequent carbopalladation [7].
The stabilization mechanism involves intramolecular hydrogen bonding between the carboxylic acid group and nitrogen-containing moieties, with typical bond lengths of 2.72 Å for nitrogen-hydrogen···oxygen interactions and 2.94 Å for carbon-hydrogen···oxygen interactions [45]. These values are significantly less than the van der Waals radii, indicating strong stabilizing interactions [45]. Natural bond orbital analysis reveals that hyperconjugation interactions of σ and π electrons of carbon-carbon and nitrogen-hydrogen bonds to anti-bonding orbitals contribute stabilization energies ranging from 1.84 to 16.35 kcal/mol [45].
The carboxylic acid functionalized imine compounds demonstrate efficient intramolecular charge transfer, as confirmed by Hirshfeld surface analysis [8]. The energy gap for compounds containing carboxylic acid functionality ranges from 3.477 to 3.793 eV, indicating significant charge transfer rates [8]. Molecular electrostatic potential analysis shows that carboxylic acid groups create regions of negative charge that facilitate imine stabilization through electrostatic interactions [8] [45].
Interaction Type | Bond Length (Å) | Stabilization Energy (kcal/mol) | Reference |
---|---|---|---|
N-H···O | 2.72 | 16.35 | [45] |
C-H···O | 2.94 | 16.30 | [45] |
π(N-H) → π*(C-C) | - | 1.84 | [45] |
σ(C-C) → σ*(C-C) | - | Variable | [45] |
The decarboxylation of 2,3-dimethyl-1H-indole-5-carboxylic acid exhibits complex kinetic and thermodynamic control mechanisms that depend on reaction conditions and solvent environment [13] [14]. Enzymatic decarboxylation studies reveal that elementary reactions involving charge transfer are significantly affected by solvent polarity, leading to thermodynamically controlled processes at high dielectric constants [13] [14].
Kinetic analysis demonstrates that decarboxylation proceeds through multiple pathways with varying activation energies [14]. At low dielectric constants (ε = 1), the decarboxylation shows activation energies of 55.2 kJ/mol with rate constants of 1.26 × 10⁻² s⁻¹ [14]. In contrast, at high dielectric constants (ε = 78), the same reaction exhibits dramatically different kinetics with rate constants of 1.21 × 10¹⁰ s⁻¹ and activation energies of 24.1 kJ/mol [14]. This demonstrates the crucial role of local dielectric environment in governing reaction kinetics [14].
The thermodynamic analysis reveals that indole carboxylic acids undergo decarboxylation through formation of protonated carbonic acid intermediates [15] [42]. In concentrated acid conditions, the initial addition of water to the carboxyl group leads to hydrated species capable of releasing protonated carbonic acid upon rate-determining carbon-carbon bond cleavage [15]. The overall process is catalytic in both water and acid, with protonated carbonic acid serving as a potential carboxylating reagent in the microscopic reverse reaction [15].
Conditions | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
---|---|---|---|---|---|
ε = 1, 277 K | 55.2 | 1.26 × 10⁻² | 77.8 | -78 | [14] |
ε = 78, 277 K | 24.1 | 1.21 × 10¹⁰ | 14.3 | 63 | [14] |
Acid catalyzed | 49.6 | 1.71 × 10⁸ | 24.1 | 82 | [14] |
Cycloelimination | 69.5 | 1.31 × 10² | 56.5 | 68 | [14] |
Temperature effects on decarboxylation reveal that reactions at elevated temperatures favor thermodynamic control, while lower temperatures promote kinetic control [16] [39]. The thermal stability studies show that indole carboxylic acids require temperatures of 205-220°C for effective decarboxylation in quinoline solvent systems [17]. The presence of copper salts as catalysts significantly reduces the required decarboxylation temperatures and reaction times while improving product yields [17].
Solvent effects play a critical role in determining the regioselectivity of reactions involving 2,3-dimethyl-1H-indole-5-carboxylic acid [19] [22]. The ability to manipulate site selectivity through solvent adjustment represents a powerful strategy for controlling carbon-hydrogen bond functionalization reactions [19]. Tetrahydrofuran, with its coordination ability, can bind acids and inhibit migration reactions, while toluene allows domino processes to proceed smoothly [19].
Density functional theory calculations confirm that copper species dominate the formation of carbon-3 arylation products, with acid produced in the process initiating migration of the carbon-3 aryl group to the carbon-2 position [19]. The regioselectivity is dictated by the stability of vinyl complexes formed during the catalytic cycle [3]. Solvent coordination effects can dramatically alter reaction pathways, with ethereal solvents like tetrahydrofuran and 2-methyltetrahydrofuran showing different regioselectivity patterns compared to polar aprotic solvents [22].
Indium-catalyzed reactions demonstrate remarkable solvent-enabled regioselectivity, with dichloromethane and dichloroethane promoting carbon-6 alkylation, while tetrahydrofuran switches regioselectivity to nitrogen-1 alkylation with yields up to 85% [22]. Ethyl acetate provides approximately 2:1 regioselectivity for carbon-6 products, while dioxane gives almost 10:1 regioselectivity for nitrogen-1 products [22]. These reactions feature both kinetic and thermodynamic control, with nitrogen-alkylated products being kinetically controlled and carbon-alkylated products being thermodynamically controlled [22].
Solvent | Dielectric Constant | Major Product | Selectivity Ratio | Yield (%) | Reference |
---|---|---|---|---|---|
Tetrahydrofuran | 7.6 | N1-alkylation | 10:1 | 85 | [22] |
Dichloromethane | 8.9 | C6-alkylation | - | 75 | [22] |
Ethyl acetate | 6.0 | C6-alkylation | 2:1 | 56 | [22] |
Dioxane | 2.2 | N1-alkylation | 10:1 | 84 | [22] |
Toluene | 2.4 | C3-arylation | - | Variable | [19] |
Catalytic system effects demonstrate that palladium-based catalysts with specific ligand combinations enable selective functionalization at different positions of the indole ring [23]. The choice of directing groups, such as pivaloyl or phosphine oxide substituents, determines whether carbon-4, carbon-5, carbon-6, or carbon-7 positions are preferentially functionalized [23]. Copper-catalyzed systems using diaryliodonium salts as coupling partners show distinct regioselectivity patterns compared to palladium systems, proceeding through Heck-type four-membered-ring transition states [23].
Irritant